molecular formula C15H23N3O5 B570253 6-Maleimidocaproic tert-Butylcarbazate CAS No. 151038-95-8

6-Maleimidocaproic tert-Butylcarbazate

Cat. No.: B570253
CAS No.: 151038-95-8
M. Wt: 325.365
InChI Key: HBZQATUQAYTCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Maleimidocaproic tert-Butylcarbazate is a complex organic compound with a unique structure that includes a pyrrole ring and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Maleimidocaproic tert-Butylcarbazate typically involves multiple steps. One common method includes the reaction of 1H-pyrrole-1-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by the reaction with hydrazine to form the hydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Maleimidocaproic tert-Butylcarbazate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Maleimidocaproic tert-Butylcarbazate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Maleimidocaproic tert-Butylcarbazate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a pyrrole ring and a hexanoic acid chain with a Boc-protected hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

151038-95-8

Molecular Formula

C15H23N3O5

Molecular Weight

325.365

IUPAC Name

tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]carbamate

InChI

InChI=1S/C15H23N3O5/c1-15(2,3)23-14(22)17-16-11(19)7-5-4-6-10-18-12(20)8-9-13(18)21/h8-9H,4-7,10H2,1-3H3,(H,16,19)(H,17,22)

InChI Key

HBZQATUQAYTCSH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCCCCN1C(=O)C=CC1=O

Synonyms

tert-Butyl 2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)hydrazinecarboxylate;  2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic Acid 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.